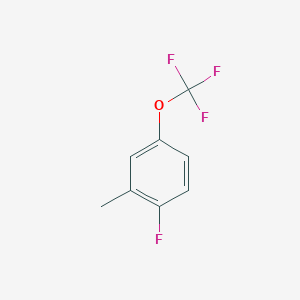

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is a fluorinated aromatic molecule that contains both a trifluoromethyl and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential applications in materials science, pharmaceuticals, and as an intermediate in organic synthesis due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. However, methods such as electrochemical fluorination have been employed to introduce fluorine atoms into aromatic compounds, as seen in the synthesis of perfluorocyclohexane derivatives from trifluoromethyl-substituted benzenes . Additionally, the synthesis of complex fluoroaromatics can involve palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes .

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which is a common feature in polyfluoro-substituted benzenes . The introduction of bulky triisopropylsilyl groups in 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene leads to a crowded molecular structure, as confirmed by X-ray crystallography .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including nucleophilic substitutions where fluorine atoms can be replaced by other functional groups. For example, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes demonstrates the influence of vinylic fluorines on facilitating otherwise disfavored processes . The radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue indicates the potential for creating fluorine-18 labeled compounds for imaging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly affected by the presence of fluorine atoms. The fluorine atoms can enhance the thermal stability, lower moisture absorption, and improve hygrothermal stability of materials such as soluble fluoro-polyimides . The photophysical properties, including fluorescence spectra and quenching of singlet state emission, are also influenced by the fluorine substituents, as observed in various fluoro(trifluoromethyl)benzenes . The electrochemical properties, such as oxidation potentials, are altered in fluorinated compounds like toluene and its fluorinated derivatives .

科学的研究の応用

Synthesis and Reactivity

Fluorinated compounds, such as 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene, are crucial intermediates in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. A practical synthesis approach for similar compounds involves cross-coupling reactions, highlighting the importance of developing efficient synthetic routes for fluorinated aromatics (Qiu et al., 2009) [https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]. These methodologies are foundational for the synthesis of complex fluorinated molecules, potentially including 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene.

Environmental Considerations

The biodegradation of fluorinated compounds is a critical area of research due to the environmental persistence of per- and polyfluoroalkyl substances (PFAS). Studies on the biodegradation pathways of fluorinated surfactants and their metabolites provide insights into the environmental fate of these compounds (Frömel & Knepper, 2010) [https://consensus.app/papers/biodegradation-fluorinated-substances-frömel/b86e3e31e9965291b3f64c469ddc8e7e/?utm_source=chatgpt]. Understanding the degradation mechanisms of fluorinated compounds like 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is essential for assessing their environmental impact and designing greener alternatives.

Material Science Applications

In material science, the incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. For instance, fluorocarbon refrigerants and their synthesis represent an area where fluorinated compounds play a vital role in developing environmentally friendly and efficient refrigerants (Sicard & Baker, 2020) [https://consensus.app/papers/fluorocarbon-refrigerants-syntheses-past-present-sicard/6c4de3b24a675922b7c5b5145ecf2616/?utm_source=chatgpt]. Similarly, the unique properties of fluorinated compounds could be leveraged in designing new materials with enhanced performance characteristics.

作用機序

Safety and Hazards

特性

IUPAC Name |

1-fluoro-2-methyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJIIVLZXUJESW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382581 |

Source

|

| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

CAS RN |

86256-57-7 |

Source

|

| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)